molecular formula C24H26N2O3S B611326 N-Benzyl-N-butyl-4-(N-phenylsulfamoyl)benzamide

N-Benzyl-N-butyl-4-(N-phenylsulfamoyl)benzamide

Katalognummer: B611326
Molekulargewicht: 422.5 g/mol
InChI-Schlüssel: VNCIWNGCMAKKEO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

TH257 ist ein potenter und selektiver allosterischer Inhibitor von LIM-Kinase 1 und LIM-Kinase 2. Es zielt auf eine Bindungstasche, die durch eine αC- und DFG-out-Konformation induziert wird. Die Verbindung hat eine signifikante Selektivität und Potenz gezeigt, was sie zu einer wertvollen chemischen Sonde für die Untersuchung der Funktionen von LIM-Kinase 1 und LIM-Kinase 2 macht .

Herstellungsmethoden

Die Synthese von TH257 umfasst mehrere Schritte, darunter die Herstellung von Zwischenverbindungen und deren anschließende Reaktion unter bestimmten Bedingungen. Die genauen Synthesewege und Reaktionsbedingungen sind proprietär und werden nicht im Detail öffentlich bekannt gegeben. Es ist bekannt, dass die Verbindung in verschiedenen Reinheitsgraden und Mengen für Forschungszwecke erhältlich ist .

Wirkmechanismus

Target of Action

TH-257, also known as N-Benzyl-N-butyl-4-(N-phenylsulfamoyl)benzamide, is a potent inhibitor of LIMK1 and LIMK2 . These kinases belong to the family of cytoplasmic tyrosine-like kinases with dual specificity (serine/threonine and tyrosine) and play crucial roles in regulating the actin cytoskeleton .

Mode of Action

TH-257 is an allosteric inhibitor that targets a binding pocket induced by an αC and DFG-out conformation . It potently inhibits cofilin phosphorylation with IC50 values of 84 nM for LIMK1 and 39 nM for LIMK2 . This inhibition is highly selective, with no significant activity observed against the wider kinome at 1 μM .

Biochemical Pathways

The primary biochemical pathway affected by TH-257 is the regulation of the actin cytoskeleton. LIMK1 and LIMK2 signal downstream from Rho GTPases and are activated by phosphorylation of the activation loop by upstream kinases . The best characterized LIMK substrates are cofilin1 (non-muscle cofilin), cofilin2 (muscle cofilin), and destrin (actin depolymerizing factor, ADF). Phosphorylation of cofilin serine-3 inactivates the actin severing ability, promoting F-actin polymerization, stress fiber formation, and focal adhesion formation .

Pharmacokinetics

While TH-257 exhibits good biochemical and cellular potencies, its extremely rapid in vitro clearance renders it unsuitable as a potential in vivo tool . More research is needed to fully understand the ADME properties of TH-257 and their impact on bioavailability.

Result of Action

The molecular and cellular effects of TH-257’s action primarily involve changes in cell morphology and motility due to its regulation of the actin cytoskeleton . Inhibition of LIMK hyper-stabilizes mitotic spindles, inducing a G2/M cell cycle block, suggesting an important role for these kinases in microtubule dynamics .

Biochemische Analyse

Biochemical Properties

TH-257 functions as an allosteric inhibitor of LIMK1 and LIMK2 by targeting a binding pocket induced by an αC and DFG-out conformation. It potently inhibits cofilin phosphorylation with an IC50 of 84 nM for LIMK1 and 39 nM for LIMK2 . Cofilin is a key actin-binding protein that, when phosphorylated, loses its ability to sever actin filaments, leading to increased actin polymerization. By inhibiting LIMK1 and LIMK2, TH-257 prevents the phosphorylation of cofilin, thereby promoting actin depolymerization and affecting cell morphology and motility .

Cellular Effects

TH-257 has profound effects on various cell types and cellular processes. By inhibiting LIMK1 and LIMK2, TH-257 disrupts the actin cytoskeleton, leading to changes in cell shape, motility, and division. This disruption can result in the inhibition of cancer cell migration and invasion, making TH-257 a potential therapeutic agent for metastatic cancers . Additionally, TH-257 has been shown to induce a G2/M cell cycle block by hyper-stabilizing mitotic spindles, further inhibiting cell proliferation . The compound also affects cell signaling pathways, gene expression, and cellular metabolism by modulating the activity of LIMK1 and LIMK2 .

Molecular Mechanism

At the molecular level, TH-257 exerts its effects by binding to a unique pocket in LIMK1 and LIMK2, which is induced by an αC and DFG-out conformation. This binding prevents the kinases from phosphorylating their substrates, such as cofilin . The inhibition of cofilin phosphorylation leads to increased actin depolymerization, affecting various cellular processes dependent on the actin cytoskeleton. Additionally, TH-257’s selective inhibition of LIMK1 and LIMK2 ensures minimal off-target effects, making it a highly specific chemical probe for studying LIMK function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of TH-257 have been observed to change over time. The compound exhibits good biochemical and cellular potency, but its rapid in vitro clearance suggests that it may not be suitable as a long-term in vivo tool . Studies have shown that TH-257 remains stable under certain storage conditions, but its activity may degrade over extended periods. Long-term exposure to TH-257 in cell culture can lead to sustained inhibition of LIMK1 and LIMK2, resulting in prolonged effects on cell morphology and function .

Dosage Effects in Animal Models

The effects of TH-257 vary with different dosages in animal models. At lower doses, TH-257 effectively inhibits LIMK1 and LIMK2 activity, leading to changes in cell morphology and motility without significant toxicity . At higher doses, TH-257 may exhibit toxic or adverse effects, such as disruption of normal cellular functions and induction of apoptosis. These threshold effects highlight the importance of optimizing dosage to achieve therapeutic benefits while minimizing potential side effects .

Metabolic Pathways

TH-257 is involved in metabolic pathways related to the regulation of the actin cytoskeleton. By inhibiting LIMK1 and LIMK2, TH-257 affects the phosphorylation state of cofilin, which in turn influences actin dynamics and cellular metabolism . The compound’s interaction with LIMK1 and LIMK2 also impacts other signaling pathways and metabolic processes that are dependent on the actin cytoskeleton

Transport and Distribution

Within cells and tissues, TH-257 is transported and distributed through interactions with various transporters and binding proteins. The compound’s selective inhibition of LIMK1 and LIMK2 suggests that it may preferentially accumulate in cells and tissues where these kinases are highly expressed . Additionally, TH-257’s chemical properties, such as its solubility and stability, influence its distribution and localization within the cellular environment .

Subcellular Localization

TH-257’s subcellular localization is primarily determined by its interaction with LIMK1 and LIMK2. These kinases can shuttle between the cytoplasm and the nuclear compartment, and TH-257’s inhibition of their activity affects their localization and function . The compound may also interact with other proteins and signaling molecules that influence its subcellular distribution.

Vorbereitungsmethoden

The synthesis of TH257 involves several steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The exact synthetic routes and reaction conditions are proprietary and not publicly disclosed in detail. it is known that the compound is available in various purities and quantities for research purposes .

Analyse Chemischer Reaktionen

TH257 unterliegt verschiedenen chemischen Reaktionen, wobei der Schwerpunkt auf seiner Rolle als Inhibitor liegt. Es zeigt keine signifikante Off-Target-Aktivität, was es hochspezifisch macht. Es ist bekannt, dass die Verbindung die Phosphorylierung von Cofilin, einem Substrat von LIM-Kinase 1 und LIM-Kinase 2, mit IC50-Werten von 84 nM bzw. 39 nM hemmt .

Wissenschaftliche Forschungsanwendungen

TH257 hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

    Chemie: Wird als chemische Sonde verwendet, um die Funktionen von LIM-Kinase 1 und LIM-Kinase 2 zu untersuchen.

    Biologie: Hilft beim Verständnis der Rolle von LIM-Kinasen in der Zellmorphologie, Motilität und Apoptose durch die Regulierung des Aktinzytoskeletts.

    Medizin: Potenzielle Anwendungen bei der Behandlung von Krankheiten wie Krebs, Alzheimer-Krankheit und Fragiles-X-Syndrom. .

Wirkmechanismus

TH257 entfaltet seine Wirkung, indem es auf eine Bindungstasche zielt, die durch eine αC- und DFG-out-Konformation induziert wird. Es hemmt die Phosphorylierung von Cofilin, wodurch die Aktinpolymerisation und die Zellmorphologie beeinflusst werden. Die Selektivität der Verbindung stellt sicher, dass sie andere Kinasen nicht signifikant beeinflusst, was sie zu einem wertvollen Werkzeug für die Untersuchung von LIM-Kinase-1- und LIM-Kinase-2-Signalwegen macht .

Vergleich Mit ähnlichen Verbindungen

TH257 ist einzigartig aufgrund seiner hohen Selektivität und Potenz als allosterischer Inhibitor von LIM-Kinase 1 und LIM-Kinase 2. Ähnliche Verbindungen umfassen:

TH257 zeichnet sich durch seine exquisite Selektivität und minimale Off-Target-Aktivität aus, was es zu einer bevorzugten Wahl für Forschungsanwendungen macht.

Biologische Aktivität

N-Benzyl-N-butyl-4-(N-phenylsulfamoyl)benzamide is a synthetic compound with notable biological activity, particularly as an inhibitor of carbonic anhydrase II (CA II), an enzyme involved in various physiological processes such as respiration and acid-base balance. This article explores the compound's biological activity, synthesis, structure-activity relationships, and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by a benzamide framework with specific substituents: a benzyl group, a butyl group, and a phenylsulfamoyl moiety. Its molecular formula contributes to its unique chemical properties and biological interactions.

Property Details
Molecular Formula C₁₈H₁₉N₃O₃S
Molecular Weight 345.42 g/mol
Structural Features Benzamide with benzyl, butyl, and sulfamoyl groups

Inhibition of Carbonic Anhydrase II

This compound has been shown to exhibit significant inhibitory activity against carbonic anhydrase II. This inhibition is relevant for various therapeutic applications, including:

  • Glaucoma Treatment : By reducing intraocular pressure through modulation of aqueous humor production.
  • Edema Management : Addressing fluid retention in conditions such as congestive heart failure.

Studies indicate that the compound binds specifically to CA II, demonstrating binding affinities that suggest its potential for therapeutic development. The structure-activity relationship (SAR) analyses reveal that modifications to the sulfonamide group can significantly impact binding efficacy, which is crucial for optimizing therapeutic outcomes .

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the Benzamide Backbone : Starting from chlorosulfonylbenzoic acid.
  • Introduction of Substituents : Using carbodiimide coupling to attach various biologically relevant substituents such as butyl and benzyl groups.
  • Purification : The final product is purified through recrystallization or chromatography techniques.

Case Studies

Several studies have evaluated the compound's biological effects:

  • Study on CA II Inhibition : A comparative assessment of this compound and other sulfonamide derivatives revealed that this compound exhibited a strong inhibitory effect on CA II with an IC₅₀ value in the low micromolar range .
  • Therapeutic Applications in Animal Models : In vivo studies demonstrated its efficacy in reducing intraocular pressure in animal models of glaucoma, supporting its potential as a therapeutic agent .

Structure-Activity Relationship (SAR)

Research into SAR has shown that variations in the substituents on the benzamide framework can lead to significant differences in biological activity:

Compound Name Structural Features IC₅₀ (µM) Notes
This compoundBenzyl, Butyl, PhenylsulfamoylLow micromolarStrong CA II inhibitor
N-Benzyl-N-methyl-4-(N-phenylsulfamoyl)benzamideMethyl instead of butylModerateDifferent binding profile
4-(Phenylsulfamoyl)benzoic acidLacks alkyl substituentsHighMore straightforward synthesis

These variations highlight the importance of specific functional groups in determining the compound's biological properties and interactions with target enzymes.

Eigenschaften

IUPAC Name

N-benzyl-N-butyl-4-(phenylsulfamoyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N2O3S/c1-2-3-18-26(19-20-10-6-4-7-11-20)24(27)21-14-16-23(17-15-21)30(28,29)25-22-12-8-5-9-13-22/h4-17,25H,2-3,18-19H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNCIWNGCMAKKEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(CC1=CC=CC=C1)C(=O)C2=CC=C(C=C2)S(=O)(=O)NC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Benzyl-N-butyl-4-(N-phenylsulfamoyl)benzamide
Reactant of Route 2
Reactant of Route 2
N-Benzyl-N-butyl-4-(N-phenylsulfamoyl)benzamide
Reactant of Route 3
Reactant of Route 3
N-Benzyl-N-butyl-4-(N-phenylsulfamoyl)benzamide
Reactant of Route 4
Reactant of Route 4
N-Benzyl-N-butyl-4-(N-phenylsulfamoyl)benzamide
Reactant of Route 5
Reactant of Route 5
N-Benzyl-N-butyl-4-(N-phenylsulfamoyl)benzamide
Reactant of Route 6
Reactant of Route 6
N-Benzyl-N-butyl-4-(N-phenylsulfamoyl)benzamide
Customer
Q & A

Q1: What is the mechanism of action of TH-257 and its effect on the cellular level?

A: TH-257 is a potent and selective inhibitor of LIM domain kinases 1 and 2 (LIMK1 and LIMK2) []. These kinases play a crucial role in regulating actin dynamics by phosphorylating and inactivating cofilin. By inhibiting LIMK1/2, TH-257 prevents cofilin phosphorylation, ultimately leading to decreased actin polymerization. This mechanism is particularly relevant in cellular processes such as proliferation and migration, making TH-257 a potential therapeutic agent for diseases like cancer and neurological disorders [].

Q2: How does TH-257 compare to other LIMK1/2 inhibitors in terms of potency and selectivity?

A: Research indicates that TH-257 exhibits superior potency and selectivity for LIMK1/2 compared to other investigated inhibitors []. Notably, a comparative assessment involving 17 LIMK1/2 inhibitors across various in vitro enzymatic and cellular assays highlighted TH-257's exceptional performance. This research identified TH-257, alongside LIJTF500025 and LIMKi3, as highly potent and selective inhibitors. Due to these favorable characteristics, these compounds hold significant promise as valuable pharmacological tools for in vitro and in vivo studies investigating LIMK function within biological systems [].

Q3: Are there specific research applications where TH-257 has proven particularly useful?

A: While research on TH-257 is ongoing, its identification as a potent and selective LIMK1/2 inhibitor makes it a valuable tool for studying the role of these kinases in various cellular processes. Given the implication of LIMK in diseases like cancer and neurological disorders [], TH-257 could facilitate the development of novel therapeutic strategies for these conditions.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.